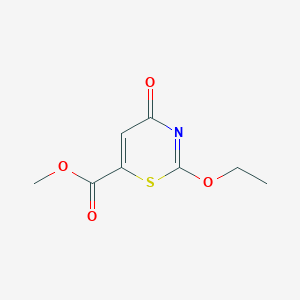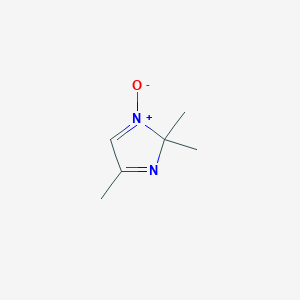
Bromadolin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Bromadoline has several scientific research applications:
Wirkmechanismus
Target of Action
Bromadoline, also known as U-47931E, is an opioid analgesic developed by the Upjohn company in the 1970s . The primary target of Bromadoline is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
Mode of Action
Bromadoline acts as a selective agonist for the μ-opioid receptor . This means it binds to this receptor and activates it, leading to a series of intracellular events. The activation of the μ-opioid receptor can result in analgesic effects, providing pain relief. The potency of Bromadoline lies between that of codeine and morphine, being slightly stronger than pentazocine .
Result of Action
The activation of the μ-opioid receptor by Bromadoline leads to analgesic effects, providing relief from pain . .
Biochemische Analyse
Biochemical Properties
Bromadoline interacts primarily with the μ-opioid receptor . This receptor is a protein that plays a crucial role in the biochemical reactions associated with pain perception and relief. The interaction between Bromadoline and the μ-opioid receptor is of a binding nature, where Bromadoline acts as an agonist .
Cellular Effects
Bromadoline, through its action on the μ-opioid receptor, can influence various cellular processes. It can affect cell signaling pathways related to pain perception and relief
Molecular Mechanism
The molecular mechanism of Bromadoline primarily involves its binding to the μ-opioid receptor . This binding triggers a series of intracellular events that lead to the activation of downstream signaling pathways, resulting in analgesic effects
Vorbereitungsmethoden
The synthesis of Bromadoline involves several steps. The starting material is typically aniline, which undergoes acetylation with acetic acid in the presence of zinc powder to form acetanilide. This intermediate then reacts with bromine to produce p-bromoacetanilide, which is subsequently hydrolyzed and neutralized to yield p-bromoaniline . The final step involves the reaction of p-bromoaniline with N,N-dimethylcyclohexylamine to form Bromadoline .
Analyse Chemischer Reaktionen
Bromadoline undergoes various chemical reactions, including:
Oxidation: Bromadoline can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Bromadoline can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Bromadoline is compared with other similar compounds such as:
AH-7921: Another synthetic opioid with similar analgesic properties.
U-47700: A structurally related compound with higher potency.
Spiradoline: A kappa-opioid receptor agonist with different receptor selectivity
Bromadoline’s uniqueness lies in its balanced potency and selectivity for the μ-opioid receptor, making it a valuable compound for research and forensic applications .
Eigenschaften
CAS-Nummer |
67579-24-2 |
|---|---|
Molekularformel |
C15H21BrN2O |
Molekulargewicht |
325.24 g/mol |
IUPAC-Name |
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide |
InChI |
InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m1/s1 |
InChI-Schlüssel |
UFDJFJYMMIZKLG-ZIAGYGMSSA-N |
SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
Isomerische SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
Key on ui other cas no. |
67579-24-2 |
Verwandte CAS-Nummern |
81447-81-6 (maleate) |
Synonyme |
4-bromo-N-(2-(dimethylamino)cyclohexyl)benzamide bromadoline bromadoline maleate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bromadoline exert its analgesic effects? What is known about its receptor interactions?
A1: Bromadoline primarily acts as a μ-opioid receptor agonist. [] This means it binds to the μ-opioid receptor in the central nervous system, mimicking the effects of endogenous opioids like endorphins. This binding leads to downstream effects such as pain relief, sedation, and euphoria. Research using a rat model demonstrated that bromadoline's effect on urine output, specifically a decrease, was blocked by pre-treatment with the irreversible opioid receptor antagonist beta-funaltrexamine. [] This suggests that bromadoline's action is mediated through the μ-opioid receptor pathway.
Q2: What are the analytical methods used to quantify bromadoline and its metabolites in biological samples?
A2: A quantitative liquid chromatographic method has been developed and validated for determining bromadoline and its two N-demethylated metabolites in biological fluids like blood, plasma, serum, and urine. [] This method involves a multi-step process:
Q3: Has bromadoline been detected in forensic contexts, and if so, are there methods for its identification and quantification?
A3: Yes, bromadoline (U-47931E) has been detected in forensic investigations alongside other synthetic opioids. [] A specific LC-MS/MS method has been developed to detect and quantify bromadoline and twelve related compounds in human whole blood. [] This method, which includes solid phase extraction and analysis by liquid chromatography tandem mass spectrometry, has proven effective in quantifying bromadoline in postmortem cases. []
Q4: Are there any known safety concerns or toxicological data available for bromadoline?
A4: While specific toxicological data for bromadoline might be limited in the provided research, it is crucial to understand that as a μ-opioid receptor agonist, it carries inherent risks similar to other opioids. [] These risks can include respiratory depression, dependence, and potential for overdose. Therefore, handling bromadoline requires strict safety protocols and appropriate personal protective equipment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


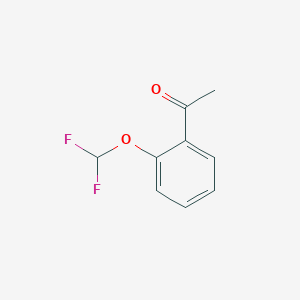




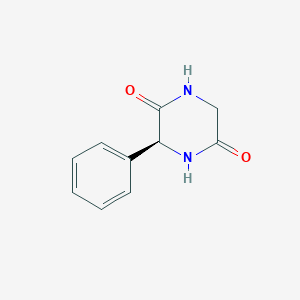
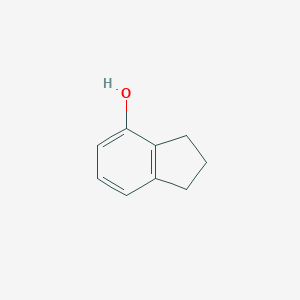
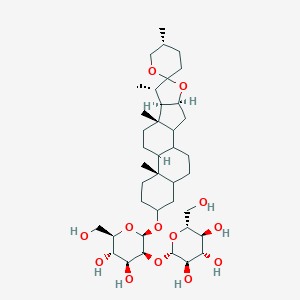

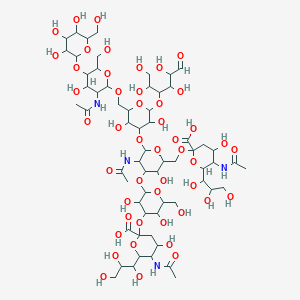
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
